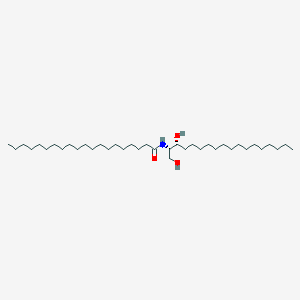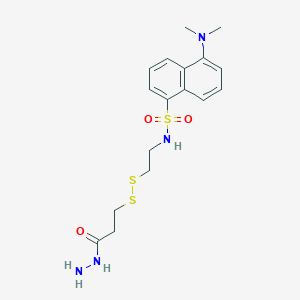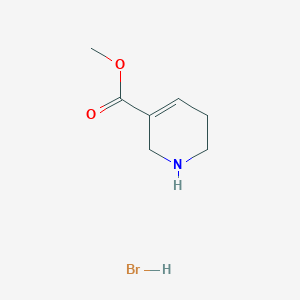![molecular formula C15H18O3 B014726 Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate CAS No. 154825-93-1](/img/structure/B14726.png)
Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical processes that can include Friedel–Crafts acylation, cuprate reagent usage, and specific conditions for condensation and cyclization reactions. For instance, the synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates from malic acid using Friedel–Crafts acylation of substituted benzenes with 2-acetoxybutanoyl chloride showcases the complexity and precision required in synthesizing structurally related compounds (Zhang et al., 2009).
Molecular Structure Analysis
The detailed molecular structure of closely related compounds can be determined through techniques such as X-ray diffraction (XRD). For example, the crystal structure of methyl (±)-threo-3-hydroxy-2,3-diphenylpropanoate provides insights into the arrangement of atoms and the spatial geometry of the molecule, revealing the phenyl group and the hydroxy group in a trans conformation and highlighting the importance of molecular structure in understanding the compound's behavior (Kolev et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate and its analogs can vary widely, from the formation of cyclic compounds in the presence of specific reagents to reactions that highlight the compound's reactivity towards different chemical groups. The synthesis and reactions of methyl 2,4-dioxo-4-phenylbutanoate with aromatic aldehydes and diamines illustrate the diverse reactivity and potential for generating a variety of chemical structures (Gein et al., 2010).
Physical Properties Analysis
The physical properties of chemical compounds like methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate can be explored through studies on photophysical properties, which include investigations into quantum yields and excited-state behaviors. Such studies provide insights into the luminescence properties and how they are influenced by structural modifications (Soyeon Kim et al., 2021).
Chemical Properties Analysis
Understanding the chemical properties of methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate involves examining its reactivity, stability, and interactions with other molecules. Investigations into the reactivity of related compounds, such as the use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations, can shed light on the potential chemical behaviors and transformations the compound might undergo (Flynn et al., 1992).
Wissenschaftliche Forschungsanwendungen
It serves as an important intermediate in the synthesis of biologically active compounds, such as ACE inhibitors. A study highlighted a convenient synthesis method of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates from malic acid for this purpose (Zhang, Khan, Gong, & Lee, 2009).
In another study, the Reformatsky reaction of 2-phenylpropanal with methyl α-bromopropionate produces diastereomeric methyl 3-hydroxy-2-methyl-4-phenylvalerates. These compounds can further undergo various chemical transformations (MatsumotoTakashi & FukuiKenji, 1972).
Mechanochemistry can effectively detoxify expired pharmaceuticals by causing ibuprofen decarboxylation, leading to the loss of both pharmaceutical activity and toxicity (Andini, Bolognese, Formisano, Manfra, Montagnaro, & Santoro, 2012).
The compound also finds application in the synthesis of various products with different chemical properties, as shown in a study involving the reaction of methyl 2,4-dioxo-4-phenylbutanoate and methyl 2,4-dioxopentanoate with aromatic aldehydes and propane-1,2-diamine (Gein, Kasimova, Aliev, & Vakhrin, 2010).
It has been used in the efficient synthesis of potent PPARpan agonists (Guo, Erickson, Fitzgerald, Matsuoka, Rafferty, Sharp, Sickles, & Wisowaty, 2006).
Additionally, the compound is relevant in the field of crystallography, as seen in the study of the crystal structure of methyl (±)-threo-3-hydroxy-2,3-diphenylpropanoate (Kolev, Preut, Bleckmann, & Juchnovski, 1995).
Safety And Hazards
The safety and hazards associated with “Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate” are not readily available from the search results. Further research or consultation with a subject matter expert may be required for a detailed safety and hazards analysis.
Zukünftige Richtungen
The future directions of “Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate” are not readily available from the search results. Further research or consultation with a subject matter expert may be required for a detailed future directions analysis.
Eigenschaften
IUPAC Name |
methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-15(2,14(17)18-3)13-9-7-12(8-10-13)6-4-5-11-16/h7-10,16H,5,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGRXTVHAIGNKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C#CCCO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391866 | |
| Record name | Methyl 2-[4-(4-hydroxybut-1-yn-1-yl)phenyl]-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate | |
CAS RN |
154825-93-1 | |
| Record name | Methyl 2-[4-(4-hydroxybut-1-yn-1-yl)phenyl]-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Sodium;1-[3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B14658.png)




![2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate](/img/structure/B14669.png)
